tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with the molecular formula C11H18N2O3. This compound is characterized by its unique bicyclic structure, which includes a carbamoyl group and a tert-butyl ester. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the carbamoyl group: This is achieved through the reaction of the bicyclic intermediate with a carbamoylating agent under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbamoyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bicyclic core.
tert-Butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.
tert-Butyl (1S,3R,5S)-3-aminocarbonyl-2-azabicyclo[3.1.0]hexane-2-carboxylate: Similar structure with an amine group instead of a carbamoyl group.
Uniqueness
The uniqueness of tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate lies in its specific stereochemistry and the presence of both a carbamoyl group and a tert-butyl ester. This combination of features makes it a valuable compound for various research and industrial applications.
Biological Activity
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique bicyclic structure and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.27 g/mol. It features a bicyclic structure characterized by a carbamoyl group and a tert-butyl ester, which contribute to its biological activity .
Property | Value |
---|---|
Molecular Formula | C11H18N2O3 |
Molecular Weight | 226.27 g/mol |
CAS Number | 1564266-79-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It may act as an inhibitor or modulator of various biochemical pathways, particularly in the context of metabolic processes and potential therapeutic applications.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate physiological responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Antiviral Activity
- Preliminary studies suggest potential antiviral properties against SARS-CoV-2 and other coronaviruses through inhibition of viral proteases .
2. Antidiabetic Potential
- The compound's structural similarity to known blood glucose regulators suggests it may influence glucose metabolism and insulin sensitivity .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the main protease of SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Metabolic Effects
Research on structurally related compounds indicated that modifications in the bicyclic structure could enhance metabolic stability and bioavailability, suggesting a pathway for optimizing this compound for therapeutic use .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
tert-butyl carbamate | Lacks bicyclic structure | Limited biological activity |
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | Stereoisomer with different spatial arrangement | Varies in activity based on stereochemistry |
tert-butyl (1S,3R,5S)-3-aminocarbonyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | Contains amine group instead of carbamoyl | Potentially different therapeutic effects |
Properties
IUPAC Name |
tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAGXRRGXCNITB-BIIVOSGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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